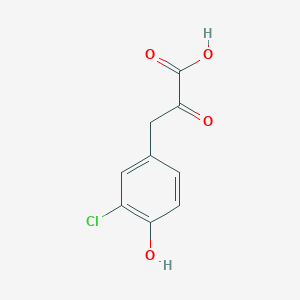
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid, also known as 3-Chloro-4-hydroxyphenylacetic acid, is a compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It is a chlorinated derivative of phenylacetic acid and is known for its role as an auxin influx inhibitor . This compound is one of the major chlorinated metabolites of chlorotyrosine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the chlorination of 4-hydroxyphenylacetic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common .
化学反应分析
Types of Reactions
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(3-Amino-4-hydroxyphenyl)-2-oxopropanoic acid.
科学研究应用
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
作用机制
The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid involves its role as an auxin influx inhibitor. It interferes with the transport of auxin, a plant hormone, by inhibiting the influx carriers responsible for auxin uptake . This disruption affects various physiological processes in plants, including cell elongation, division, and differentiation .
相似化合物的比较
Similar Compounds
3-Chloro-4-hydroxyphenylglycine: Another chlorinated derivative with similar structural features but different biological activities.
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid: A compound with additional chlorine atoms, exhibiting different physicochemical properties.
Uniqueness
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific role as an auxin influx inhibitor and its distinct chlorinated structure. Its ability to interfere with auxin transport sets it apart from other similar compounds .
生物活性
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid, also known as a derivative of phenolic compounds, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chloro-substituted phenolic ring and a keto acid functional group that may influence its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been reported to inhibit cyclooxygenase enzymes (COX), leading to a reduction in pro-inflammatory prostaglandin synthesis.
- Antioxidant Activity : The phenolic hydroxyl group contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities, making it a candidate for further pharmacological exploration .
Antioxidant Activity
A study evaluated the antioxidant properties of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated significant scavenging activity compared to standard antioxidants such as ascorbic acid.
| Assay Type | IC50 (µM) | Comparison Standard |
|---|---|---|
| DPPH | 25 | Ascorbic Acid (30) |
| ABTS | 20 | Trolox (22) |
Antimicrobial Activity
The compound was tested against several bacterial strains using the disc diffusion method. The minimum inhibitory concentration (MIC) values were determined for various pathogens.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound possesses notable antimicrobial properties.
Case Studies
- In Vivo Anti-inflammatory Effects : A murine model was employed to assess the anti-inflammatory potential of the compound. Mice treated with varying doses showed a dose-dependent reduction in paw edema, indicating significant anti-inflammatory activity.
- Cancer Cell Line Studies : Research involving liver carcinoma cell lines (HEPG2) demonstrated that the compound inhibited cell proliferation by more than 50% at concentrations above 50 µM, suggesting potential anticancer properties .
属性
分子式 |
C9H7ClO4 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC 名称 |
3-(3-chloro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI 键 |
UVZXGDOSSJNLRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















